methyl 4-fluoro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 4-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a methyl ester group at the 3-position and a fluorine atom at the 4-position
Mechanism of Action
Target of Action
Methyl 4-fluoro-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 85605-94-3 Related compounds have been found to interact with enzymes such asLeishmania major pteridine reductase 1 (LmPTR1) .
Mode of Action
It’s worth noting that related compounds have been found to exhibit potent in vitro antipromastigote activity, which is characterized by lower binding free energy .
Biochemical Pathways
Related compounds have been found to inhibit mitochondrial electron transfer between succinate and ubiquinone, a system critical for oxygen-sensing .
Pharmacokinetics
It has been reported that the compound has high gi absorption and is bbb permeant .
Result of Action
Related compounds have been found to exhibit antifungal activities .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoropyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Methyl 4-fluoro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrazole-3-carboxylate: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its physical and chemical properties.
4-Fluoro-1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the ester form.
Uniqueness
Methyl 4-fluoro-1H-pyrazole-3-carboxylate is unique due to the presence of both the fluorine atom and the methyl ester group. The fluorine atom can enhance the compound’s stability and lipophilicity, while the ester group can influence its reactivity and solubility. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-fluoro-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWUFARRBCUQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574706 | |
Record name | Methyl 4-fluoro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85605-94-3 | |
Record name | Methyl 4-fluoro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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